3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide
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Overview
Description
3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a pyridazine moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence pathways related to inflammation and pain, suggesting potential roles in these areas .
Pharmacokinetics
The incorporation of a fluorine atom in similar compounds has been found to significantly reduce the pka, which can have a beneficial influence on oral absorption . This suggests that “3-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide” may have good oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, a lower pH environment might enhance the compound’s solubility and absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Piperidinyl Pyridazine Intermediate: This step involves the reaction of piperidine with a suitable pyridazine derivative under controlled conditions to form the piperidinyl pyridazine intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the molecule through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Benzamide: The final step involves the coupling of the fluorinated piperidinyl pyridazine intermediate with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool to probe biological pathways and investigate the role of specific molecular targets in various biological processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have potential as antitumor agents.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is an important intermediate in the synthesis of paliperidone, an antipsychotic drug.
Uniqueness
3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific combination of structural features, including the fluorine atom, piperidine ring, and pyridazine moiety
Properties
IUPAC Name |
3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-18-8-4-7-17(14-18)22(28)24-19-9-5-6-16(15-19)20-10-11-21(26-25-20)27-12-2-1-3-13-27/h4-11,14-15H,1-3,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKZBRQNTMWIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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